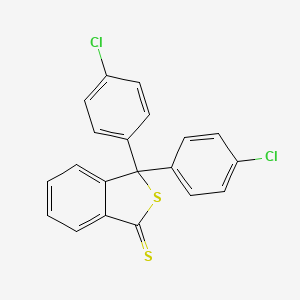methanone CAS No. 93363-32-7](/img/structure/B14365733.png)
[3,4-Bis(benzyloxy)phenyl](morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(benzyloxy)phenylmethanone is an organic compound that features a benzene ring substituted with benzyloxy groups at the 3 and 4 positions, and a morpholin-4-yl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)phenylmethanone typically involves the following steps:
Formation of the benzyloxy groups: This can be achieved by reacting phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the morpholin-4-yl group: This step involves the reaction of the benzyloxy-substituted benzene with morpholine in the presence of a suitable catalyst.
Formation of the methanone moiety: This can be done by reacting the intermediate compound with a carbonyl source such as phosgene or a similar reagent.
Industrial Production Methods
Industrial production methods for 3,4-Bis(benzyloxy)phenylmethanone would likely involve large-scale reactions using the same synthetic routes mentioned above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(benzyloxy)phenylmethanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3,4-Bis(benzyloxy)phenylmethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzene derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(benzyloxy)phenylmethanone involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the morpholin-4-yl group can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyloxy-3-morpholin-4-yl-propan-2-ol: Similar structure but with a different functional group.
3,4-Bis(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a methanone moiety.
Uniqueness
3,4-Bis(benzyloxy)phenylmethanone is unique due to the combination of benzyloxy and morpholin-4-yl groups, which provide distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
93363-32-7 |
|---|---|
Fórmula molecular |
C25H25NO4 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[3,4-bis(phenylmethoxy)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C25H25NO4/c27-25(26-13-15-28-16-14-26)22-11-12-23(29-18-20-7-3-1-4-8-20)24(17-22)30-19-21-9-5-2-6-10-21/h1-12,17H,13-16,18-19H2 |
Clave InChI |
BNLRFYDYMZYFQT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
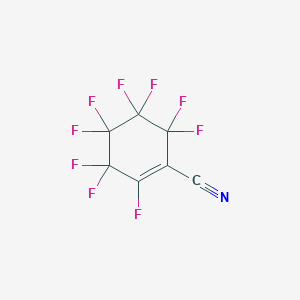
![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
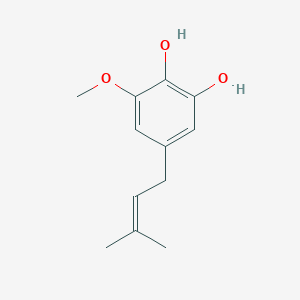
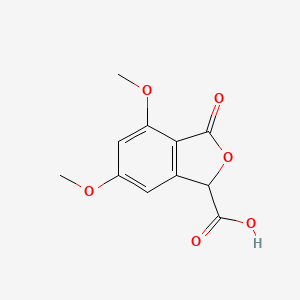

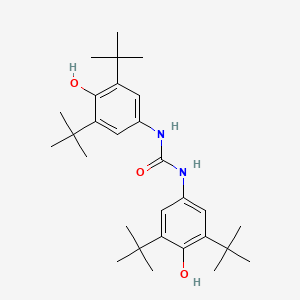
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
